molecular formula C28H32N2O B2792718 1-tert-Butylamino-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol CAS No. 333775-73-8

1-tert-Butylamino-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol

Cat. No. B2792718
CAS RN: 333775-73-8
M. Wt: 412.577
InChI Key: OOFSAWSYBOPCGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-Butylamino-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol, commonly known as TDI-329, is a compound that has been studied for its potential use in cancer treatment. This compound is a selective inhibitor of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation.

Mechanism of Action

TDI-329 selectively inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This inhibits the phosphorylation of downstream targets of CK2, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
TDI-329 has been shown to induce cell death in a variety of cancer cell lines, including breast, prostate, and lung cancer. In animal models, TDI-329 has been shown to inhibit tumor growth and metastasis. TDI-329 has also been shown to have a low toxicity profile in animal models.

Advantages and Limitations for Lab Experiments

One advantage of TDI-329 is its selectivity for CK2 inhibition, which reduces the potential for off-target effects. However, the low yield of the synthesis method and the limited availability of the compound may limit its use in larger-scale experiments.

Future Directions

For TDI-329 research include the development of more efficient synthesis methods to increase the availability of the compound, as well as the investigation of its potential use in combination with other cancer treatments. Additionally, further studies are needed to determine the optimal dosage and administration of TDI-329 for cancer treatment.

Synthesis Methods

The synthesis of TDI-329 involves several steps, starting with the reaction of 5-methyl-2,3-diphenylindole with tert-butylamine to form an intermediate compound. This intermediate is then reacted with 2-chloro-1-(5-hydroxy-2,2-dimethyl-propyl)benzene to yield TDI-329. The overall yield of this synthesis method is approximately 20%.

Scientific Research Applications

TDI-329 has been studied for its potential use in cancer treatment, specifically as a CK2 inhibitor. CK2 is a protein kinase that is overexpressed in many types of cancer and is involved in the regulation of cell growth and proliferation. Inhibition of CK2 has been shown to induce cell death in cancer cells and inhibit tumor growth in animal models.

properties

IUPAC Name

1-(tert-butylamino)-3-(5-methyl-2,3-diphenylindol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O/c1-20-15-16-25-24(17-20)26(21-11-7-5-8-12-21)27(22-13-9-6-10-14-22)30(25)19-23(31)18-29-28(2,3)4/h5-17,23,29,31H,18-19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFSAWSYBOPCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CNC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.